Octafluoroadiponitrile

CAS No.: 376-53-4

Cat. No.: VC2408809

Molecular Formula: C6F8N2

Molecular Weight: 252.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 376-53-4 |

|---|---|

| Molecular Formula | C6F8N2 |

| Molecular Weight | 252.06 g/mol |

| IUPAC Name | 2,2,3,3,4,4,5,5-octafluorohexanedinitrile |

| Standard InChI | InChI=1S/C6F8N2/c7-3(8,1-15)5(11,12)6(13,14)4(9,10)2-16 |

| Standard InChI Key | PZIVXXORSILYOQ-UHFFFAOYSA-N |

| SMILES | C(#N)C(C(C(C(C#N)(F)F)(F)F)(F)F)(F)F |

| Canonical SMILES | C(#N)C(C(C(C(C#N)(F)F)(F)F)(F)F)(F)F |

Introduction

Chemical Identity and Structural Characteristics

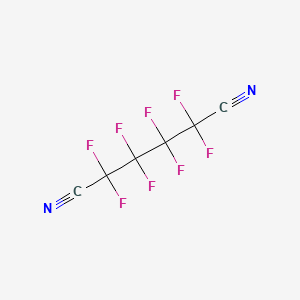

Octafluoroadiponitrile, also known as 2,2,3,3,4,4,5,5-octafluorohexanedinitrile, is a perfluorinated derivative of adiponitrile with the molecular formula C₆F₈N₂ . The compound features a six-carbon chain with eight fluorine atoms substituting all hydrogen positions on the four central carbon atoms, while retaining the terminal nitrile (-CN) groups at both ends of the molecule. This structural configuration creates a unique electrochemical profile due to the electron-withdrawing effects of the fluorine atoms.

Basic Identification Parameters

The compound possesses distinct chemical identification markers that differentiate it from related compounds:

| Parameter | Value |

|---|---|

| CAS Number | 376-53-4 |

| Molecular Formula | C₆F₈N₂ |

| IUPAC Name | 2,2,3,3,4,4,5,5-octafluorohexanedinitrile |

| Exact Mass | 251.99300 |

| Molecular Weight | 252.06500 |

The structure features a linear carbon chain with perfect symmetry around its center, with the nitrile groups extending from each end of the fluorinated carbon backbone .

Physical and Chemical Properties

Octafluoroadiponitrile exhibits physical properties significantly different from its non-fluorinated counterpart due to the presence of the highly electronegative fluorine atoms along its carbon chain.

Thermodynamic Properties

The thermal characteristics of octafluoroadiponitrile reveal significant differences from adiponitrile:

| Property | Octafluoroadiponitrile | Adiponitrile |

|---|---|---|

| Boiling Point | 132.3°C at 760 mmHg | 295°C at 760 Torr |

| Melting Point | Not available | 1-3°C |

| Flash Point | 33.8°C | 163°C |

| Density | 1.594 g/cm³ | 0.9676 g/cm³ at 20°C |

The significantly lower boiling point of octafluoroadiponitrile (132.3°C) compared to adiponitrile (295°C) demonstrates how fluorination dramatically affects intermolecular forces. This property difference is characteristic of perfluorinated compounds, which typically exhibit reduced boiling points due to weaker intermolecular interactions despite their higher molecular weight .

Structural Implications on Properties

The replacement of hydrogen atoms with fluorine in octafluoroadiponitrile creates profound effects on its chemical behavior:

-

Increased chemical stability due to the strength of carbon-fluorine bonds

-

Reduced nucleophilicity of the nitrile groups due to the electron-withdrawing effect of fluorine

-

Higher density (1.594 g/cm³) compared to adiponitrile (0.9676 g/cm³), consistent with the higher atomic weight of fluorine versus hydrogen

-

Dramatically lower flash point (33.8°C vs. 163°C for adiponitrile), indicating different flammability characteristics

Comparative Analysis with Adiponitrile

Understanding octafluoroadiponitrile requires examining the structural and property differences from its non-fluorinated analog, adiponitrile.

Structural Comparison

Physicochemical Property Differences

The significant differences in physical properties between these compounds stem directly from the replacement of hydrogen with fluorine:

-

The increase in molecular weight (from 108.14 to 252.06500) reflects the substitution of eight hydrogen atoms with fluorine atoms

-

The higher density of octafluoroadiponitrile (1.594 g/cm³ vs. 0.9676 g/cm³) is characteristic of fluorinated compounds

-

The substantially lower boiling point of octafluoroadiponitrile despite its higher molecular weight demonstrates the reduced intermolecular attractions typical of perfluorinated compounds

Research Context and Developments

The search results suggest that octafluoroadiponitrile belongs to a broader class of fluorinated compounds being investigated for specialized applications, particularly in materials science.

Thermal Stability Research

Search result indicates significant research interest in fluorinated compounds for their thermal stability advantages. The document notes that fluorinated glycol polyester laminates show substantially better retention of mechanical properties after high-temperature aging compared to their hydrocarbon analogs .

For example, after aging at 260°C (500°F), fluorinated polyester laminates retained 90% of their initial high-temperature strength after 100 hours, while hydrocarbon glycol polyester retained only 29% of its initial strength . This suggests that incorporation of fluorinated compounds like octafluoroadiponitrile into polymeric materials might confer similar advantages in thermal stability.

Research Gaps and Opportunities

The limited information available on octafluoroadiponitrile specifically points to several research opportunities:

-

Detailed investigation of synthetic routes to optimize production

-

Comprehensive characterization of physical, chemical, and toxicological properties

-

Exploration of potential applications in specialty polymers, particularly those requiring thermal stability

-

Comparative studies with other fluorinated nitriles to establish structure-property relationships

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume